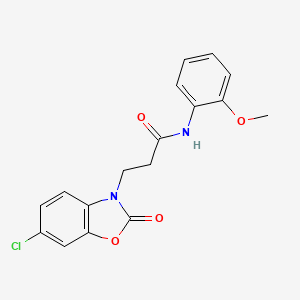
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide, also known as Compound A, is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. Specifically, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response, as well as the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, its synthetic route is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation is the lack of clinical data on the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in humans, which limits its potential for clinical translation.
Direcciones Futuras
Future research on 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in various fields of medicine. Specifically, research should focus on conducting preclinical studies to evaluate the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in animal models of various diseases, as well as conducting clinical trials to evaluate its potential for clinical translation. Additionally, research should focus on developing more efficient and cost-effective synthetic routes for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A.
Métodos De Síntesis
The synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Research has shown that 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-7-6-11(18)10-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOTWDEAWSLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)